molecular formula C7H10ClNO2S B6289444 Methyl 2-(aminomethyl)thiophene-3-carboxylate hydrochloride CAS No. 2489625-39-8

Methyl 2-(aminomethyl)thiophene-3-carboxylate hydrochloride

Cat. No. B6289444
CAS RN: 2489625-39-8
M. Wt: 207.68 g/mol
InChI Key: DVMVWBPSOSLWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(aminomethyl)thiophene-3-carboxylate hydrochloride (MTCA-HCl) is an organic compound belonging to the class of thiophenes. It is a white solid, soluble in water and organic solvents. MTCA-HCl is a versatile reagent that has been used in a variety of chemical syntheses and scientific research applications.

Scientific Research Applications

Methyl 2-(aminomethyl)thiophene-3-carboxylate hydrochloride has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of polymers, as a reagent in the synthesis of pharmaceuticals, and as a reagent in the synthesis of organic compounds. It has also been used in the study of enzyme inhibition, protein-ligand interactions, and in the study of enzyme kinetics.

Mechanism of Action

Methyl 2-(aminomethyl)thiophene-3-carboxylate hydrochloride acts as a proton acceptor, forming a covalent bond with the substrate. This covalent bond is then broken by the addition of a proton, which is donated by the hydrochloric acid. The proton is then released, resulting in the formation of a new molecule.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as phosphatases and kinases, and to modulate the activity of proteins, such as receptors and ion channels. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-tumor effects in animal studies.

Advantages and Limitations for Lab Experiments

Methyl 2-(aminomethyl)thiophene-3-carboxylate hydrochloride has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of applications. It is also relatively inexpensive, and the reaction is typically high yielding. However, it can be difficult to control the concentration of this compound in a solution, and it can be toxic if ingested.

Future Directions

Methyl 2-(aminomethyl)thiophene-3-carboxylate hydrochloride has a wide range of potential applications and future directions. It could be used as a catalyst in the synthesis of novel drugs, as a reagent in the synthesis of organic compounds, and as a reagent in the study of enzyme inhibition and protein-ligand interactions. It could also be used as a tool in the study of cell signaling pathways, and in the development of new therapeutic agents. Additionally, further research could be conducted to explore the potential of this compound as a therapeutic agent for the treatment of cancer and other diseases.

Synthesis Methods

Methyl 2-(aminomethyl)thiophene-3-carboxylate hydrochloride can be synthesized by reacting thiophene-3-carboxylic acid with methyl 2-aminothiophene in the presence of hydrochloric acid. The reaction is carried out at room temperature and the product is isolated by filtration. The yield of the reaction is typically high, with yields of up to 95% reported.

properties

IUPAC Name

methyl 2-(aminomethyl)thiophene-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.ClH/c1-10-7(9)5-2-3-11-6(5)4-8;/h2-3H,4,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMVWBPSOSLWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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